Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate
Description
Structural Classification Within Benzofuran Derivatives
This compound belongs to the broader classification of substituted benzofuran derivatives, which constitute a major group within nature's collection of biologically active heterocycles. The structural framework of this compound is based on the benzofuran nucleus, which consists of a fused benzene and furan ring system. Benzofuran itself represents a heterocyclic compound that appears as a colorless liquid and serves as a component of coal tar, functioning as the structural nucleus for many related compounds with more complex architectures. The classification of this compound within the benzofuran family is further refined by its specific substitution pattern, which includes a carboxylate ester functionality and a tertiary alcohol-containing alkyl chain.
The compound's structural characteristics place it within the category of functionalized benzofurans that exhibit enhanced pharmacological potential compared to the parent benzofuran structure. Research has demonstrated that substituted benzofurans possess applications as fluorescent sensors, antioxidants, brightening agents, and in various fields of chemistry and agriculture. The specific positioning of the methyl ester group at the 5-position of the benzofuran ring creates opportunities for metabolic transformation and molecular recognition processes that are crucial for biological activity. Similarly, the 2-hydroxypropan-2-yl substituent at the 2-position introduces both steric and electronic effects that can significantly influence the compound's interactions with biological targets.
| Structural Feature | Position | Functional Group | Molecular Contribution |
|---|---|---|---|
| Benzofuran Core | Central | Fused benzene-furan ring | Structural foundation |
| Carboxylate Ester | 5-position | Methyl ester | Metabolic susceptibility |
| Alkyl Substituent | 2-position | 2-hydroxypropan-2-yl | Hydrogen bonding capability |
| Tertiary Alcohol | Side chain | Hydroxyl group | Polarity enhancement |
The molecular architecture of this compound demonstrates the sophisticated approach to benzofuran derivatization that has emerged in modern medicinal chemistry. The compound's classification extends beyond simple structural categorization to encompass its potential role as a pharmacophore, where the benzofuran scaffold serves as a privileged structure capable of interacting with multiple biological targets. This classification is particularly relevant given that benzofuran derivatives have been extensively studied for their ability to form hydrogen bonds, participate in π-π stacking interactions, and undergo metabolic transformations that can modulate their biological activity.
Historical Context of Benzofuran-Based Compound Discovery
The historical development of benzofuran-based compounds traces back to the early recognition of benzofuran as a component of coal tar and its subsequent identification as a privileged scaffold in natural product chemistry. The discovery and characterization of benzofuran derivatives have been driven by observations of their occurrence in various natural products, where they often exhibit significant physiological, pharmacological, and sometimes toxic properties. Psoralen, one of the earliest recognized benzofuran derivatives, occurs in several plants and has played a crucial role in establishing the therapeutic potential of this chemical class. The historical trajectory of benzofuran research has been marked by systematic investigations into structure-activity relationships that have revealed the importance of specific substitution patterns for biological activity.
The evolution of benzofuran chemistry has been characterized by progressively more sophisticated synthetic methodologies that have enabled the preparation of complex derivatives such as this compound. Early laboratory methods for benzofuran synthesis included alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation, as well as the Perkin rearrangement where coumarins react with hydroxides. These foundational synthetic approaches laid the groundwork for the development of more advanced methodologies that have emerged in recent decades. Contemporary research has introduced innovative catalytic strategies including palladium-based systems, gold- and silver-based catalysts, and visible-light-mediated protocols that have greatly expanded the scope of accessible benzofuran derivatives.
The historical significance of benzofuran-based compound discovery extends to the development of clinically approved medications that incorporate the benzofuran scaffold. Amiodarone, a benzofuran derivative, represents one of the most successful therapeutic applications of this chemical class as an antiarrhythmic agent. The success of amiodarone and other benzofuran-containing drugs has provided strong validation for continued research into this scaffold, leading to the exploration of compounds like this compound. The historical context also encompasses the recognition that benzofuran derivatives can serve as dual-function inhibitors, as demonstrated by recent work on benzofuran-derived sulfamates that function as dual aromatase-steroid sulfatase inhibitors.
Significance of Functional Group Arrangement in Pharmacophore Design
The functional group arrangement in this compound exemplifies the principles of rational pharmacophore design, where specific molecular features are strategically positioned to optimize interactions with biological targets. Research has established that benzofuran derivatives can be designed with five-point pharmacophores incorporating multiple hydrogen bond acceptors, hydrogen bond donors, and aromatic ring features. The arrangement of functional groups in this compound reflects an understanding of how molecular architecture influences biological activity, particularly in the context of enzyme inhibition and receptor binding. The methyl ester functionality at the 5-position provides a site for potential metabolic transformation while maintaining appropriate lipophilicity for cellular penetration.
The 2-hydroxypropan-2-yl substituent represents a particularly significant design element that introduces both hydrogen bonding capability and conformational flexibility to the molecule. This functional group arrangement enables the compound to adopt multiple conformations that may be required for optimal binding to different biological targets. Research has demonstrated that the positioning of hydroxyl groups in benzofuran derivatives significantly impacts their antimicrobial activities, with specific positions showing enhanced activity against various bacterial strains. The tertiary alcohol structure within the 2-hydroxypropan-2-yl group provides unique steric and electronic properties that distinguish this compound from other benzofuran derivatives with primary or secondary alcohol functionalities.
| Pharmacophore Element | Molecular Feature | Biological Function | Design Rationale |
|---|---|---|---|
| Hydrogen Bond Acceptor | Furan oxygen | Enzyme binding | Essential for activity |
| Hydrogen Bond Acceptor | Ester carbonyl | Protein recognition | Secondary binding site |
| Hydrogen Bond Donor | Tertiary alcohol | Target specificity | Selectivity enhancement |
| Aromatic System | Benzofuran core | π-π interactions | Membrane permeability |
| Lipophilic Domain | Methyl groups | Cellular uptake | Bioavailability optimization |
Properties
IUPAC Name |
methyl 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2,15)11-7-9-6-8(12(14)16-3)4-5-10(9)17-11/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLFCBQXOZIBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that compounds within the benzofuran class exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar benzofuran derivatives have demonstrated IC50 values in the low micromolar range against human leukemia and liver cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi. Preliminary studies indicate promising results, suggesting it may serve as a lead compound for developing new antimicrobial agents .
Agriculture
In agricultural research, this compound has been explored for its potential use in:
- Pesticides : The compound's biological activity makes it a candidate for developing environmentally friendly pesticides. Its efficacy against plant pathogens could enhance crop protection strategies without relying on synthetic chemicals .
Material Science
The unique chemical properties of this compound allow its application in material science:
- Polymer Synthesis : The compound can serve as a building block in synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve material performance in various applications .
Case Study 1: Anticancer Research
A study conducted on related benzofuran derivatives highlighted their ability to inhibit cancer cell proliferation through apoptosis induction. This compound was identified as a promising scaffold for further modifications aimed at enhancing potency and selectivity against cancer cells .
Case Study 2: Agricultural Application
Research evaluating the antifungal properties of this compound showed effective inhibition of fungal pathogens responsible for crop diseases. This study suggests the compound's potential as a natural fungicide, offering an alternative to conventional chemical treatments .
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by inducing apoptosis through the mitochondrial pathway, involving the activation of proteins such as bax, caspase-3, and caspase-9, and the downregulation of bcl-2 . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and bioactivities of related compounds:
Physicochemical and Pharmacokinetic Properties
- Hydrophilicity: Compounds with hydroxyl or amino groups (e.g., Ethyl 5-[bis(2-hydroxyethyl)amino]-7-methoxybenzofuran-2-carboxylate) exhibit higher water solubility compared to the target compound’s methyl ester .
- Electron Effects : Bromine substitution (e.g., Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate) increases molecular weight and may alter reactivity in cross-coupling reactions .
Bioactivity and Therapeutic Potential
- Kinase Inhibition: The chromenone-based LIC compound demonstrates tyrosine-protein kinase Yes (YES1) inhibition, highlighting how core structure diversification enables targeting of oncogenic pathways .
Biological Activity
Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a compound belonging to the benzofuran family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Overview of this compound
This compound features a unique structure that includes a benzofuran moiety with a methyl ester group at the 5-position and a 2-hydroxypropan-2-yl substituent at the 2-position. Its molecular formula is with a molecular weight of approximately 234.25 g/mol. The compound's structure is pivotal in determining its biological interactions and therapeutic potential.
The biological activity of this compound can be attributed to its interaction with cellular pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antimicrobial Mechanism : While specific mechanisms are not fully characterized, it is suggested that the compound disrupts bacterial cell membranes or interferes with metabolic pathways critical for bacterial survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-hydroxybenzofuran-5-carboxylate | Hydroxyl group at position 3 on the benzofuran ring | Different hydroxyl positioning affects reactivity |
| Ethyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate | Ethoxy group instead of methyl | Alters solubility and potential biological activity |
| Propanoyl 2-(2-hydroxypropan-2-yl)benzofuran | Propanoyl substituent at the carboxylic position | May exhibit different pharmacokinetic properties |
This table illustrates how variations in substituents influence the chemical behavior and biological activity of related compounds.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines through apoptosis induction .
- Antimicrobial Testing : The compound was evaluated against strains associated with bovine mastitis but was found lacking in antimicrobial efficacy against certain pathogens . This highlights the need for targeted studies to explore its full antimicrobial potential.
- Synthesis and Yield Optimization : Various synthetic routes have been explored to optimize yield and purity of this compound, including one-pot reactions under basic conditions which have shown promising results.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm, ester carbonyl at δ 165–170 ppm) .
- X-ray crystallography : Programs like SHELXL and ORTEP-3 resolve stereochemistry and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 278.1).
Advanced Application :
In ambiguous cases, computational modeling (DFT) predicts NMR chemical shifts or vibrational frequencies to cross-validate experimental data .
How can computational methods address discrepancies in crystallographic data for benzofuran derivatives?
Advanced
Discrepancies may arise from dynamic disorder or twinning. Solutions include:
- Dual refinement : Using SHELXL for small-molecule refinement and SHELXE for macromolecular phasing .
- DFT-assisted modeling : Optimizing hydrogen atom positions computationally when experimental data is noisy.
Example :
For 2-(3-ethylsulfanyl-5-fluorobenzofuran-2-yl)acetic acid, combining X-ray data with DFT calculations resolved positional ambiguities in the sulfanyl group .
What biological activities are hypothesized for this compound based on structural analogs?
Basic
The hydroxyl and ester groups suggest potential as:
- Enzyme inhibitors : Analogous benzofuran derivatives inhibit cytochrome P450 or kinases .
- Antimicrobial agents : Substituted benzofurans disrupt bacterial membrane synthesis .
Q. Screening Recommendations :
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase).
- Docking studies : Use AutoDock Vina to predict binding affinities to proteins like COX-2 .
How can researchers reconcile contradictory bioactivity data for benzofuran derivatives across studies?
Advanced
Contradictions often stem from:
- Purity variations : Impurities >5% skew bioactivity; HPLC purity >98% is critical .
- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), or cell line differences alter results.
- Structural nuances : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically modulate activity.
Resolution Strategy :
Re-test compounds under standardized conditions (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
